molecular formula C11H18N2O2 B1474831 1-heptyl-1H-imidazole-4-carboxylic acid CAS No. 1694174-49-6

1-heptyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1474831
CAS No.: 1694174-49-6
M. Wt: 210.27 g/mol
InChI Key: FABFSDAVVSQBLY-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

1-Heptyl-1H-imidazole-4-carboxylic acid is an organic compound characterized by the Chemical Abstracts Service registry number 1694174-49-6. The compound possesses a molecular formula of C₁₁H₁₈N₂O₂ and exhibits a molecular weight of 210.27 grams per mole. The structural architecture of this molecule encompasses a five-membered imidazole ring system featuring two nitrogen atoms positioned at the 1 and 3 positions, with a heptyl alkyl chain attached to the nitrogen at position 1 and a carboxylic acid functional group located at position 4 of the imidazole ring.

The molecular structure can be precisely described through its Simplified Molecular Input Line Entry System representation as O=C(C1=CN(CCCCCCC)C=N1)O, which illustrates the connectivity between the carboxyl group, the imidazole ring, and the seven-carbon heptyl substituent. This structural arrangement creates a molecule that possesses both hydrophilic characteristics due to the carboxylic acid group and lipophilic properties contributed by the extended alkyl chain, resulting in amphiphilic behavior that influences its chemical and physical properties.

Property Value
Chemical Abstracts Service Number 1694174-49-6
Molecular Formula C₁₁H₁₈N₂O₂
Molecular Weight 210.27 g/mol
Molecular Descriptor MFCD29994127
Simplified Molecular Input Line Entry System O=C(C1=CN(CCCCCCC)C=N1)O

The imidazole ring system in this compound exhibits aromatic character due to the presence of six π-electrons distributed across the five-membered ring, following Huckel's rule for aromaticity. The nitrogen atoms within the imidazole ring contribute to the compound's basicity and coordination capability, while the carboxylic acid group provides acidic functionality and hydrogen bonding potential. The heptyl chain introduces significant hydrophobic character and influences the compound's solubility profile, membrane permeability, and intermolecular interactions.

Historical Context and Significance in Organic Chemistry

The development of imidazole-4-carboxylic acid derivatives represents a significant advancement in heterocyclic chemistry, building upon the foundational work in imidazole synthesis that began in the mid-19th century. The parent compound, 1H-imidazole-4-carboxylic acid, has been extensively studied and characterized, with the Chemical Abstracts Service number 1072-84-0 and molecular formula C₄H₄N₂O₂. This parent structure serves as the foundation for developing more complex derivatives such as 1-heptyl-1H-imidazole-4-carboxylic acid.

Heinrich Debus first synthesized imidazole in 1858 using glyoxal and formaldehyde in ammonia, establishing the fundamental chemistry of this heterocyclic system. Since then, imidazole derivatives have become increasingly important in various fields of chemistry due to their unique electronic properties and biological relevance. The carboxylic acid functionality at the 4-position of the imidazole ring has been recognized as particularly significant for coordination chemistry applications and biological activity.

The synthesis methodologies for imidazole-4-carboxylic acid derivatives have evolved considerably over the past several decades. Traditional synthetic approaches have included multi-step processes involving cyclization reactions, oxidative transformations, and functional group modifications. One notable synthetic route involves the preparation of ethyl 1H-imidazole-4-carboxylate as an intermediate, followed by hydrolysis under basic conditions to yield the corresponding carboxylic acid. The mass ratio of 1H-imidazole-4-carboxylic acid ethyl ester to potassium hydroxide solution is typically maintained at 1:2.2, with reaction temperatures around 30 degrees Celsius for optimal conversion.

Recent advances in synthetic methodology have included microwave-assisted approaches for the preparation of imidazole-4-carboxylates, which offer improved efficiency and reduced reaction times compared to conventional heating methods. These modern techniques have enabled the synthesis of diversely functionalized imidazole-4-carboxylates through one-pot sequential reactions between appropriate precursors and primary amines, followed by microwave-assisted heating in the presence of aldehydes.

Research Objectives and Scope

The investigation of 1-heptyl-1H-imidazole-4-carboxylic acid encompasses several important research objectives that contribute to the broader understanding of imidazole chemistry and its applications. The primary research focus centers on elucidating the structure-property relationships that govern this compound's behavior in various chemical environments and its potential utility in coordination chemistry applications.

One significant area of research involves the coordination chemistry of imidazole-carboxylic acid derivatives with metal ions, particularly lanthanide complexes. Recent studies have demonstrated that related compounds such as 4'-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid can form stable coordination complexes with lanthanide ions, resulting in compounds with interesting luminescence properties. These findings suggest that 1-heptyl-1H-imidazole-4-carboxylic acid may exhibit similar coordination behavior, potentially leading to applications in materials science and photonic devices.

The synthesis of alkyl-substituted imidazole derivatives has been extensively studied using various methodologies. Research has shown that n-alkyl bromides can be successfully coupled with imidazole derivatives under basic conditions to introduce alkyl chains of varying lengths. For instance, the synthesis of 1-octyl-substituted imidazole derivatives has been achieved using n-octylbromide in the presence of sodium hydroxide in tetrahydrofuran-methanol mixtures, with yields reaching approximately 75 percent. These synthetic approaches provide valuable insights into the preparation of related compounds such as 1-heptyl-1H-imidazole-4-carboxylic acid.

The research scope also encompasses the physicochemical characterization of this compound, including its spectroscopic properties, thermal behavior, and solubility characteristics. Understanding these fundamental properties is essential for predicting the compound's behavior in various applications and for developing appropriate handling and storage protocols. The amphiphilic nature of the molecule, arising from the combination of the hydrophilic carboxylic acid group and the lipophilic heptyl chain, presents particular interest for studies involving surface-active properties and membrane interactions.

Research Area Specific Focus Potential Applications
Coordination Chemistry Metal complex formation with lanthanides and transition metals Luminescent materials, catalysis
Synthetic Methodology Optimization of alkylation and functionalization reactions Pharmaceutical intermediates, specialty chemicals
Physicochemical Properties Solubility, thermal stability, spectroscopic characteristics Formulation science, analytical chemistry
Structure-Activity Relationships Correlation between molecular structure and chemical behavior Drug design, materials engineering

Properties

CAS No.

1694174-49-6

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-heptylimidazole-4-carboxylic acid

InChI

InChI=1S/C11H18N2O2/c1-2-3-4-5-6-7-13-8-10(11(14)15)12-9-13/h8-9H,2-7H2,1H3,(H,14,15)

InChI Key

FABFSDAVVSQBLY-UHFFFAOYSA-N

SMILES

CCCCCCCN1C=C(N=C1)C(=O)O

Canonical SMILES

CCCCCCCN1C=C(N=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents at positions 1 and 4 of the imidazole ring critically influences acidity (pKa), lipophilicity (Log P), and solubility. Key comparisons include:

Table 1: Substituent Impact on Key Properties
Compound Name Substituent at N1 pKa* Log P* Molecular Weight
1-Heptyl-1H-imidazole-4-carboxylic acid Heptyl (-C₇H₁₅) ~3.8 ~4.2 240.3
1-Methyl-1H-imidazole-2-carboxylic acid Methyl (-CH₃) 2.1 0.5 126.1
1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid 4-Fluorophenyl 3.5 2.8 210.2
1-Phenyl-1H-imidazole-4-carboxylic acid Phenyl 3.6 2.5 188.2
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid Pyrimidin-2-yl 3.0 1.9 190.2

Notes:

  • The heptyl chain increases Log P by ~1.4 units compared to phenyl substituents, enhancing lipophilicity.
  • Longer alkyl chains (e.g., heptyl) reduce acidity (higher pKa) due to electron-donating inductive effects .
  • Aromatic substituents (e.g., 4-fluorophenyl) improve metabolic stability but reduce solubility .

Stability and Handling

  • Heptyl derivative : Prone to oxidation at the alkyl chain; storage under inert conditions (N₂ atmosphere) is recommended.
  • Aromatic derivatives : Generally stable under ambient conditions but may require protection from light .

Preparation Methods

Preparation of 2-Sulfhydryl-4-imidazole Alkyl Ester Intermediate

The initial step involves the synthesis of a key intermediate, 2-sulfhydryl-4-imidazole alkyl ester (e.g., 2-sulfhydryl-4-imidazole-ethyl formate), which can be adapted for the heptyl ester analog by substituting the alkyl group accordingly.

Typical procedure:

  • Dissolve acetyl glycine alkyl ester (e.g., acetyl glycine ethyl ester) in methyl acetate solvent.
  • Add sodium ethylate and an alkyl formate (ethyl formate for ethyl ester; heptyl formate for heptyl ester) in specific molar ratios.
  • After reaction, potassium thiocyanate and copper bath (copper salt solution) are added to facilitate cyclization and sulfhydryl group introduction.
  • The reaction mixture is then evaporated to yield a pale yellow powder of the 2-sulfhydryl-4-imidazole alkyl ester intermediate.

Key parameters:

Component Ratio to Acetyl Glycine Alkyl Ester Solvent Volume (mL) Notes
Sodium ethylate 5-8 equivalents - Base catalyst for enolization
Alkyl formate 30-35 mL per gram Methyl acetate Alkyl formate corresponds to desired ester group
Potassium thiocyanate 0.5-1 mass ratio - For thiocyanate incorporation
Copper bath ~30-35 mL per gram - Catalyzes cyclization

This step is adaptable to 1-heptyl substitution by using heptyl formate instead of ethyl formate.

Catalytic Desulfurization and Formation of Alkyl Imidazole-4-carboxylate

The second step involves removing the sulfhydryl group via catalytic oxidation desulfurization to produce the alkyl imidazole-4-carboxylate.

Catalyst system:

  • An inorganic salt composite catalyst composed of barium sulfate, ferric nitrate, and iron sulfate is used.
  • Preparation of the catalyst involves mixing barium sulfate powder with water to form a paste, adding ferric nitrate and iron sulfate, followed by ultraviolet irradiation at ~100 °C and high-temperature calcination.
  • The catalyst is added in solid form (typically 5% by weight relative to the intermediate) to a toluene solvent containing the 2-sulfhydryl intermediate.

Reaction conditions:

Parameter Range/Value
Solvent Toluene
Catalyst loading ~5% (w/w)
Temperature 60-75 °C
Reaction time Until completion (varies)
pH adjustment After reaction, pH adjusted to ~8 with base

This catalytic system is noted for its high selectivity, increased yield, avoidance of by-products, and recyclability.

Hydrolysis to 1H-imidazole-4-carboxylic Acid

The final step is hydrolysis of the alkyl imidazole-4-carboxylate to the free acid.

Typical hydrolysis procedure:

  • The alkyl imidazole-4-carboxylate is added to an aqueous potassium hydroxide solution (1–2.5% mass fraction).
  • The mass ratio of ester to potassium hydroxide solution ranges from 1:2 to 1:2.5.
  • The reaction is conducted at mild temperatures (25–30 °C).
  • Upon completion, sulfuric acid is added to adjust the pH to acidic conditions (pH 1–2).
  • The crude 1H-imidazole-4-carboxylic acid is filtered and purified via recrystallization.

Hydrolysis conditions table:

Parameter Range/Value
KOH concentration 1–2.5% (mass fraction)
Ester:KOH solution ratio 1:2 to 1:2.5 (mass ratio)
Temperature 25–30 °C
Final pH adjustment 1–2 (using sulfuric acid)

This step yields the target acid with high purity after recrystallization.

Adaptation for 1-Heptyl Substitution

While the above methods describe ethyl esters, the key to preparing 1-heptyl-1H-imidazole-4-carboxylic acid lies in substituting the alkyl formate and acetyl glycine alkyl ester precursors with their heptyl analogs.

  • Replace ethyl formate with heptyl formate in the first step.
  • Use acetyl glycine heptyl ester as the starting ester.
  • Follow the same catalytic desulfurization and hydrolysis steps.

This approach is consistent with the general synthetic route for imidazole-4-carboxylic acid derivatives and can be expected to yield the heptyl-substituted acid with similar efficiency and purity, though specific reaction times and yields may require optimization.

Summary Table of Preparation Steps for 1H-Imidazole-4-carboxylic Acid Derivatives

Step Process Key Reagents/Conditions Notes
1 Preparation of 2-sulfhydryl-4-imidazole alkyl ester Acetyl glycine alkyl ester, alkyl formate, sodium ethylate, potassium thiocyanate, copper bath, methyl acetate solvent Alkyl group defines ester type (ethyl/heptyl)
2 Catalytic desulfurization Inorganic salt composite catalyst (BaSO4, Fe(NO3)3, FeSO4), toluene solvent, 60-75 °C Catalyst prepared by UV irradiation and calcination
3 Hydrolysis Potassium hydroxide aqueous solution (1-2.5%), 25-30 °C, acidification with H2SO4 Recrystallization for purification

Research Findings and Advantages

  • The inorganic salt composite catalyst system is economical, environmentally friendly, and easy to operate.
  • The catalyst exhibits high selectivity, significantly increasing yield and reducing by-products.
  • The catalyst can be recycled, enhancing cost-effectiveness.
  • The method avoids catalyst poisoning common in hydrogenation-based desulfurization.
  • Mild reaction conditions in hydrolysis preserve product integrity and reduce degradation.

These features make the described synthetic route highly attractive for industrial-scale production of imidazole-4-carboxylic acid derivatives, including 1-heptyl-1H-imidazole-4-carboxylic acid.

Q & A

Q. What are the critical steps for synthesizing 1-heptyl-1H-imidazole-4-carboxylic acid with high purity?

Synthesis typically involves multi-step reactions, including alkylation of the imidazole core followed by carboxylation. Key considerations include:

  • Alkylation : Optimizing reaction time and temperature to minimize by-products (e.g., over-alkylation). Anhydrous conditions and catalysts like K₂CO₃ are often used to enhance efficiency .
  • Carboxylation : Introducing the carboxylic acid group via hydrolysis of nitriles or direct carboxylation under controlled pH (e.g., using HCl/NaOH) to avoid degradation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) are recommended to achieve >95% purity. Monitor intermediates via TLC and confirm final product purity via HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., heptyl chain integration at N1 and carboxylic acid at C4). Look for characteristic shifts: imidazole protons (~7.5–8.5 ppm), carboxylic acid proton (~12–14 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (theoretical: 240.3 g/mol) and detect fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~2500–3000 cm⁻¹) .
  • X-ray Crystallography : For structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • By-products : Over-alkylation (e.g., di-heptyl derivatives) or incomplete carboxylation. Mitigate via stepwise reaction monitoring (TLC) and adjusting stoichiometry .
  • Residual solvents : Ethanol or DMF traces. Use rotary evaporation under reduced pressure and lyophilization .
  • Metal contaminants : From catalysts (e.g., K⁺). Purify via ion-exchange chromatography or chelating agents .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • Refinement strategies : Use SHELXL with high-resolution data (≤1.0 Å) to model disorder in the heptyl chain. Apply restraints for flexible alkyl groups .
  • Validation tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury for packing analysis .
  • Multi-dataset comparison : Compare results from different crystallization conditions (e.g., solvent systems) to identify consistent structural features .

Q. What computational methods predict the compound’s binding affinity with xanthine oxidase?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the carboxylic acid group and enzyme active sites (e.g., Glu802, Arg880). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • QSAR modeling : Correlate alkyl chain length (heptyl vs. shorter chains) with inhibitory activity using datasets from analogs (e.g., 1-methyl and 1-phenyl derivatives) .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding energy contributions from hydrophobic (heptyl) and polar (carboxylic acid) moieties .

Q. How does the heptyl chain length impact physicochemical properties and bioactivity?

  • Lipophilicity : Measure log P (e.g., shake-flask method) to assess solubility. Longer chains (C7) increase log P, reducing aqueous solubility but enhancing membrane permeability .
  • Thermal stability : DSC/TGA analysis shows longer alkyl chains improve melting points (e.g., ~150–160°C for heptyl vs. ~120°C for methyl derivatives) .
  • Biological activity : Compare IC₅₀ values against xanthine oxidase; longer chains may enhance inhibition due to hydrophobic pocket interactions .

Q. What strategies address discrepancies in biological activity data across studies?

  • Assay standardization : Use consistent enzyme sources (e.g., recombinant human xanthine oxidase) and buffer conditions (pH 7.4, 25°C) .
  • Control compounds : Include allopurinol as a positive control to normalize activity measurements .
  • Data normalization : Express results as % inhibition relative to baseline (solvent controls) and apply statistical corrections (e.g., Bonferroni) for multi-experiment comparisons .

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